1,4,6-Trimethylpiperidin-2-ol
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Overview
Description
1,4,6-Trimethylpiperidin-2-ol is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Trimethylpiperidin-2-ol typically involves the hydrogenation of corresponding pyridine derivatives. One common method includes the use of palladium or rhodium catalysts for the hydrogenation process . The reaction conditions often involve elevated temperatures and pressures to ensure complete reduction of the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes combining hydrogenation, cyclization, and functional group modifications. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
1,4,6-Trimethylpiperidin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or rhodium catalysts is commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4,6-Trimethylpiperidin-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4,6-Trimethylpiperidin-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1,2,5-Trimethylpiperidin-4-ol: Known for its antimicrobial activity.
2,2,6,6-Tetramethylpiperidine: Used as a base in various chemical reactions and as a precursor for hindered amine light stabilizers.
Uniqueness
1,4,6-Trimethylpiperidin-2-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1,4,6-trimethylpiperidin-2-ol |
InChI |
InChI=1S/C8H17NO/c1-6-4-7(2)9(3)8(10)5-6/h6-8,10H,4-5H2,1-3H3 |
InChI Key |
LHHMINTWTLCOGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C(C1)O)C)C |
Origin of Product |
United States |
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